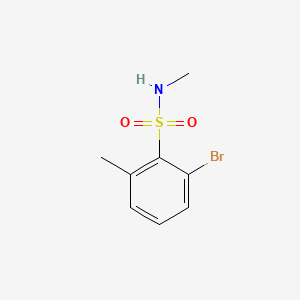

![molecular formula C8H7BrN4O B6287945 8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737205-52-4](/img/structure/B6287945.png)

8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1159831-04-5 . It has a molecular weight of 241.04 . The compound is a white solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One such method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones . Another method involves a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has also been developed .

Molecular Structure Analysis

The molecular structure of “8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid” is represented by the linear formula: C8H5BrN2O2 . The Inchi Code for the compound is 1S/C8H5BrN2O2/c9-5-2-1-3-11-6 (8 (12)13)4-10-7 (5)11/h1-4H, (H,12,13) .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid” include a molecular weight of 241.04 , a storage temperature of 0-5°C , and a physical form of a white solid .

Applications De Recherche Scientifique

Anticancer Research

The imidazo[1,2-a]pyridine core structure of MFCD34168920 has been evaluated for its potential as an anticancer agent. Derivatives of this compound have shown significant results against breast cancer cell lines . The ability to modify the core structure and attach various functional groups makes it a versatile scaffold for designing new anticancer drugs.

Antimicrobial Activity

Compounds with the imidazo[1,2-a]pyridine moiety, including MFCD34168920 derivatives, have demonstrated a broad range of biological activities, including antimicrobial properties . This makes them valuable for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antituberculosis Agents

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues, like MFCD34168920, against multidrug-resistant and extensively drug-resistant strains of tuberculosis . This opens up new avenues for treating this challenging infectious disease.

CNS Agents

The imidazo[1,2-a]pyridine class, to which MFCD34168920 belongs, has been identified as an important class of central nervous system (CNS) agents. They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics, with fewer side effects compared to classical benzodiazepines .

Antiviral and Antiprotozoal Applications

Imidazo[1,2-a]pyridine derivatives have shown antiviral and antiprotozoal activities, suggesting that MFCD34168920 could be used in the development of treatments for viral and protozoal infections .

Mécanisme D'action

While the specific mechanism of action for “8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

Propriétés

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-5-2-1-3-13-6(8(14)12-10)4-11-7(5)13/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHQTXUWNSLEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)

![5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287882.png)

![5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287895.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287900.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)